WAY-100635 is a synthetic compound widely recognized in scientific research for its high affinity and selectivity for the serotonin 5-HT1A receptor subtype. [, , , , , , , , , , , , , , , , , , , , , , , , ] It acts as a silent antagonist at this receptor, meaning it blocks the receptor's action without inherently activating it. [, , ] This property makes WAY-100635 a valuable tool for investigating the physiological and pharmacological roles of the 5-HT1A receptor in various biological processes.
WAY-100635 is a chemical compound primarily recognized for its role as a selective antagonist of the serotonin 5-HT1A receptor. This compound has garnered significant attention in neuropharmacology due to its application in positron emission tomography (PET) imaging, allowing researchers to visualize and quantify 5-HT1A receptor availability in the human brain. The full chemical name of WAY-100635 is N-(2-(1-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide. It is classified as a radioligand used in receptor-ligand binding studies, particularly in the context of psychiatric disorders such as depression and anxiety.
WAY-100635 was developed as a highly selective antagonist for the 5-HT1A receptor, which plays a crucial role in various neurological processes. It is classified under the category of compounds that interact with neurotransmitter receptors, specifically targeting the serotonin system. The compound is utilized extensively in research settings, particularly for its ability to bind selectively without intrinsic agonist activity, making it valuable for studying receptor dynamics in vivo.
The synthesis of WAY-100635 involves several key steps:
The molecular structure of WAY-100635 can be represented as follows:
The structural representation highlights the functional groups that facilitate interaction with the serotonin receptor, specifically the nitrogen-containing piperazine moiety and the carbonyl group which plays a role in binding affinity .
WAY-100635 undergoes various chemical reactions during its synthesis and metabolic processes:
WAY-100635 acts primarily as an antagonist at the 5-HT1A receptors located both presynaptically and postsynaptically in the brain. By binding to these receptors without activating them, WAY-100635 inhibits the action of serotonin, leading to altered neurotransmission dynamics. This mechanism is particularly relevant in understanding mood disorders, as dysregulation of serotonin signaling is implicated in conditions such as depression and anxiety .
The compound's properties are essential for its application in PET imaging, where stability and solubility influence its biodistribution and receptor binding characteristics .
WAY-100635 has several applications in scientific research:
WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride) emerged in the mid-1990s as a groundbreaking tool for serotonin receptor research. Initial studies characterized it as a potent and selective silent antagonist of the 5-HT1A receptor, distinguishing it from earlier ligands with partial agonist activity. Binding assays demonstrated exceptional affinity for 5-HT1A receptors (pIC50 = 8.87 in rat hippocampal membranes), with >100-fold selectivity over other serotonin receptor subtypes (e.g., 5-HT1B, 5-HT2A) and negligible activity at major neurotransmitter receptors, ion channels, or reuptake sites [1] [4]. Functionally, WAY-100635 exhibited pure antagonism:
Its "silent" antagonist profile—lacking partial agonist effects—enabled precise probing of 5-HT1A functions. Radioligand studies using [3H]WAY-100635 further confirmed its superiority over agonists like [3H]8-OH-DPAT, as it labeled both G-protein-coupled and uncoupled receptor states with higher specificity [5] [7]. This led to widespread adoption in autoradiography and PET imaging (e.g., [11C]WAY-100635) to map 5-HT1A distribution in human brain regions like the hippocampus, raphe nuclei, and cortex, revealing alterations in conditions like schizophrenia and depression [5] [7] [9].
Table 1: Initial Receptor Selectivity Profile of WAY-100635
Receptor/System | Affinity (pKi/Kd/IC50) | Selectivity vs. 5-HT1A | Functional Activity |
---|---|---|---|
5-HT1A | pIC50 8.87 (rat) [1] | — | Silent antagonist [1] [4] |
5-HT1B | >100-fold lower [1] | >100-fold | Not antagonized [1] |
5-HT2A | >100-fold lower [1] | >100-fold | Not antagonized [1] |
Dopamine D2 | pKi ~6.7 [6] | ~691-fold lower | Weak antagonist [6] |
Noradrenaline α1 | >100-fold lower [1] | >100-fold | Not antagonized [1] |
A pivotal 2006 study by Chemel et al. challenged WAY-100635's presumed selectivity by revealing potent agonist activity at dopamine D4 receptors. Screening by the NIMH Psychoactive Drug Screening Program identified high affinity for D4.2 receptors (Kd = 2.4 nM), only ~10-fold lower than for 5-HT1A receptors. Functional assays in HEK-293 cells demonstrated:
This discovery prompted a paradigm shift, suggesting that behavioral effects previously attributed solely to 5-HT1A blockade might involve D4 activation. Subsequent studies supported this:
However, conflicting data emerged from Newman-Tancredi et al. (2007), who reported modest D4.4 affinity (pKi = 7.42) and weak agonist potency (EC50 = 156 nM) in [35S]GTPγS binding assays [6]. This discrepancy was attributed to methodological differences (e.g., cell lines, functional readouts), highlighting the complexity of receptor signaling.
Table 2: Conflicting Data on WAY-100635's D4 Receptor Activity
Study | Affinity (Kd/Ki) | Functional Activity | Assay System | Key Findings |
---|---|---|---|---|
Chemel et al. (2006) [3] | Kd = 2.4 nM (D4.2) | Full agonist (EC50 = 9.7 nM) | HEK-293 cells (cAMP) | WAY-100635 and metabolite WAY-100634 are potent agonists |
Newman-Tancredi et al. (2007) [6] | Ki = 38 nM (D4.4) | Partial agonist (EC50 = 156 nM) | CHO cells ([35S]GTPγS) | Weak agonist activity; maintained 5-HT1A selectivity |
Marona-Lewicka et al. (2009) [10] | — | In vivo agonist (discrimination) | Rat behavioral model | D4 antagonists block WAY-100635's discriminative stimulus |
The dual pharmacology of WAY-100635 underscores the importance of:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7